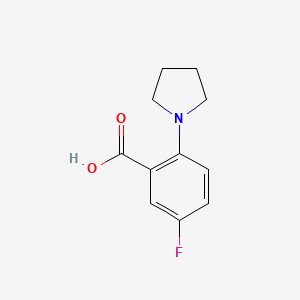

5-Fluoro-2-pyrrolidinobenzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGQROQKQSTVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Chemical Classification

Systematic IUPAC Naming of 5-Fluoro-2-pyrrolidinobenzoic Acid

The systematic IUPAC name for the compound is 5-fluoro-2-(pyrrolidin-1-yl)benzoic acid . chemdad.com This name is derived from its structure, which consists of a benzoic acid core. A fluorine atom is attached at the 5-position of the benzene (B151609) ring, and a pyrrolidine (B122466) ring is attached at the 2-position via its nitrogen atom.

The compound is also known by other synonyms, including:

this compound chemdad.com

5-fluoro-2-(1-pyrrolidinyl)Benzoic acid chemdad.com

Benzoic acid, 5-fluoro-2-(1-pyrrolidinyl)- chemdad.com

The Chemical Abstracts Service (CAS) registry number for this compound is 1096304-38-9. chemdad.comchemsrc.comchemicalbook.com

Related Chemical Series and Fluorinated Benzoic Acid Derivatives

This compound belongs to the broader class of fluorinated benzoic acid derivatives . sigmaaldrich.comacs.org This class of compounds is characterized by a benzoic acid structure with one or more fluorine atoms substituted on the benzene ring. The presence and position of the fluorine atom(s) can significantly influence the chemical and physical properties of the molecule.

This compound is part of the fluorobenzoic acid series . chemsrc.com Other examples of fluorinated benzoic acid derivatives include:

2-Fluorobenzoic acid wikipedia.org

3-Fluorobenzoic acid wikipedia.org

4-Fluorobenzoic acid wikipedia.org

2-Amino-5-fluorobenzoic acid sigmaaldrich.com

5-Fluoro-2-mercaptobenzoic acid sigmaaldrich.comchemicalbook.com

5-Fluoro-2-nitrobenzoic acid google.comsigmaaldrich.com

The introduction of a pyrrolidine group at the 2-position places it within a more specific subset of N-substituted aminobenzoic acids. The combination of the fluoro and pyrrolidino substituents makes it a distinct molecule with potential for unique reactivity and applications in chemical synthesis.

Data Table of Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₂ | chemdad.comchemsrc.com |

| Molecular Weight | 209.22 g/mol | chemdad.comchemsrc.com |

| Boiling Point | 365.8±32.0 °C (Predicted) | chemdad.com |

| Density | 1.301±0.06 g/cm³ (Predicted) | chemdad.com |

| pKa | 2.49±0.36 (Predicted) | chemdad.com |

| Storage Temperature | Room Temperature, Sealed in Dry | chemdad.com |

Synthetic Methodologies and Chemical Synthesis

Advanced Synthetic Pathways for 5-Fluoro-2-pyrrolidinobenzoic Acid

Advanced synthetic pathways to this compound would likely involve modern organic synthesis techniques. One potential approach is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a Buchwald-Hartwig amination could be employed to couple a pyrrolidine (B122466) moiety with a fluorinated benzoic acid derivative. Another advanced method could involve a nucleophilic aromatic substitution (SNAr) reaction on a difluorinated benzoic acid precursor, where one fluorine atom is selectively displaced by pyrrolidine. The choice of pathway would depend on factors such as the availability of starting materials, desired yield, and scalability.

Precursor Synthesis and Intermediate Compounds in this compound Production

The production of this compound would necessitate the synthesis of key precursors and the formation of specific intermediate compounds.

A probable precursor for this synthesis is 2,5-difluorobenzoic acid . This commercially available starting material provides the necessary fluorine atom at the 5-position and a leaving group (the second fluorine atom) for the introduction of the pyrrolidine ring. Another potential precursor could be 5-fluoro-2-nitrobenzoic acid , where the nitro group can be reduced to an amino group and subsequently converted to a leaving group for substitution with pyrrolidine.

Intermediates in the synthesis would depend on the chosen pathway. If starting from 2,5-difluorobenzoic acid, the primary intermediate would be the direct product of the nucleophilic substitution reaction with pyrrolidine. If the synthesis proceeds via 5-fluoro-2-aminobenzoic acid (derived from the nitro compound), an intermediate could be a diazonium salt, which is then displaced by pyrrolidine.

The table below outlines potential precursors for the synthesis of this compound.

| Precursor Compound | Rationale for Use |

| 2,5-Difluorobenzoic acid | Contains the required fluorine at the 5-position and a good leaving group for nucleophilic aromatic substitution with pyrrolidine. |

| 5-Fluoro-2-nitrobenzoic acid | The nitro group can be reduced to an amine, which can then be transformed into a suitable leaving group for substitution. |

| 3-Fluorobenzoic acid | Could be nitrated to form 5-fluoro-2-nitrobenzoic acid as an intermediate. |

Catalytic Reactions in the Synthesis of this compound and its Analogues

Catalysis would likely play a crucial role in the efficient synthesis of this compound and its analogues. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and could be applied to couple pyrrolidine with a suitable aryl halide or triflate precursor. The choice of palladium catalyst and ligand would be critical to optimize the reaction yield and minimize side products.

Copper-catalyzed reactions , such as the Ullmann condensation, could also be employed for the N-arylation of pyrrolidine with a fluorinated benzoic acid derivative. These reactions often require higher temperatures but can be effective for certain substrates.

Furthermore, if a multi-step synthesis is employed, other catalytic reactions such as catalytic hydrogenation (e.g., using Pd/C) would be necessary for the reduction of a nitro group in a precursor like 5-fluoro-2-nitrobenzoic acid.

The table below summarizes potential catalytic reactions in the synthesis of this compound.

| Catalytic Reaction | Catalyst/Reagents | Purpose in Synthesis |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | Formation of the C-N bond between the aromatic ring and pyrrolidine. |

| Ullmann Condensation | Copper catalyst, base | Alternative method for the N-arylation of pyrrolidine. |

| Catalytic Hydrogenation | Pd/C, H2 | Reduction of a nitro group to an amino group in a precursor. |

Derivatization Strategies for this compound

The structure of this compound offers several sites for derivatization, primarily at the carboxylic acid group and potentially on the pyrrolidine ring or the aromatic ring through further substitution.

While there is no specific literature on the synthesis of phosphoramidate prodrugs directly from this compound, this compound could potentially be incorporated into more complex molecules that are then converted into phosphoramidate prodrugs. The general strategy for creating phosphoramidate prodrugs of nucleoside analogues involves the reaction of a nucleoside with a phosphorylating agent, followed by the introduction of an amino acid ester and an aryl group. semanticscholar.org

Fluorinated oxindole derivatives are a class of compounds with significant biological activity. nih.govfrontiersin.orgresearchgate.netnih.gov Although the direct conversion of this compound to a fluorinated oxindole is not a straightforward or commonly reported transformation, one could envision a multi-step synthetic sequence. This might involve the reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group, and subsequent intramolecular cyclization to form a spirocyclic oxindole derivative. A more common approach to synthesizing 5-fluoro-2-oxindole derivatives is through the condensation of 5-fluoro-2-oxindole with various aromatic aldehydes. nih.govfrontiersin.orgresearchgate.netnih.gov

The pyrrolidine ring is a common scaffold in many biologically active compounds. mdpi.comwikipedia.orgresearchgate.netnih.govmdpi.com The this compound molecule could serve as a starting material for the synthesis of more complex pyrrolidine-based heterocyclic systems. For example, the carboxylic acid group could be converted into an amide, which could then undergo further reactions to form fused heterocyclic rings. The pyrrolidine nitrogen could also be a site for further functionalization, leading to a variety of N-substituted derivatives. General methods for synthesizing pyrrolidine derivatives often involve cycloaddition reactions or the functionalization of existing pyrrolidine rings. mdpi.comwikipedia.orgresearchgate.netnih.govmdpi.com

Formation of Benzamide Derivatives

The conversion of this compound to its corresponding benzamide derivatives is a standard amide bond formation reaction. This transformation involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

Commonly, the carboxylic acid is first converted to a more reactive species, such as an acyl chloride or an active ester. The use of coupling reagents is a prevalent strategy in modern organic synthesis to promote this reaction under mild conditions, minimizing side reactions and preserving sensitive functional groups.

A general reaction for the formation of benzamide derivatives from this compound can be represented as follows:

Reaction Scheme:

Table 1: Common Coupling Reagents for Benzamide Formation

| Coupling Reagent | Activating Agent | Byproducts | Key Features |

| Thionyl chloride (SOCl₂) | Forms acyl chloride | SO₂ and HCl | Highly reactive, requires careful handling |

| Dicyclohexylcarbodiimide (DCC) | Forms O-acylisourea intermediate | Dicyclohexylurea (DCU) | Efficient, but DCU can be difficult to remove |

| HBTU/HATU | Forms active ester | Tetramethylurea | High yields and low racemization |

| EDCI | Water-soluble carbodiimide | Water-soluble urea | Easy purification |

The choice of coupling reagent and reaction conditions, such as solvent and temperature, depends on the specific amine being used and the desired purity of the final product.

Synthesis of Arylisoquinolinones

A proposed pathway for the synthesis of an arylisoquinolinone derivative from this compound would likely involve the following key steps:

Directed ortho-metalation: The carboxylic acid group directs the deprotonation of the adjacent aromatic carbon by a strong base, such as n-butyllithium. This forms a lithiated intermediate.

Reaction with a benzonitrile: The lithiated species then acts as a nucleophile, attacking the electrophilic carbon of a benzonitrile derivative.

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the arylisoquinolinone ring system.

Proposed Reaction Scheme:

This synthetic approach leverages the directing effect of the carboxylic acid group to achieve regioselective functionalization of the aromatic ring, leading to the construction of the fused heterocyclic system of the arylisoquinolinone. The specific reaction conditions, including the choice of base, solvent, and temperature, would need to be optimized to achieve good yields of the desired product.

Medicinal Chemistry and Drug Discovery Applications

Role as a Fluorinated Building Block in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. sigmaaldrich.com Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can in turn improve membrane permeability. sigmaaldrich.commolecularcloud.org These characteristics make fluorinated compounds, such as 5-Fluoro-2-pyrrolidinobenzoic acid, valuable building blocks in the design of new drugs. sigmaaldrich.commolecularcloud.orgtandfonline.com

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. nih.gov Its three-dimensional structure allows for the exploration of a wider range of chemical space compared to flat aromatic rings. nih.gov The combination of a fluorine atom and a pyrrolidine ring within the this compound structure provides a unique starting point for the synthesis of novel bioactive molecules. nih.govalfa-chemistry.comossila.com This scaffold has been utilized in the development of various therapeutic agents, including those with anticancer and anti-inflammatory properties. ossila.comnih.gov

The synthesis of derivatives often involves the modification of the carboxylic acid group or the pyrrolidine ring, allowing for the fine-tuning of the molecule's properties to optimize its interaction with biological targets. nih.gov The presence of the fluorine atom can also influence the reactivity of the molecule, providing opportunities for selective chemical transformations. tandfonline.com

Exploration of Structure-Activity Relationships (SAR) in this compound Derivatives

The systematic modification of a lead compound and the subsequent evaluation of its biological activity form the basis of Structure-Activity Relationship (SAR) studies. For derivatives of this compound, SAR studies have been crucial in identifying key structural features that govern their pharmacological effects. nih.gov

Research has shown that the nature and position of substituents on both the aromatic ring and the pyrrolidine moiety can significantly impact the biological activity of these compounds. nih.govnih.gov For instance, in the development of antibacterial agents, the type of substituent at the 7-position of quinolone derivatives, which can be analogous to the pyrrolidine ring in this compound, has been shown to be critical for their potency. nih.govresearchgate.net

In the context of anticancer activity, SAR studies on related pyrrolidine-containing compounds have revealed that the stereochemistry of the pyrrolidine ring and the nature of the substituents can influence their efficacy. nih.govnih.gov For example, different substitutions on the pyrrolidine ring can lead to variations in the inhibition of specific enzymes or the induction of apoptosis in cancer cells. nih.gov

The following table summarizes key SAR findings for derivatives related to the this compound scaffold:

| Scaffold/Derivative Class | Key Structural Modifications | Impact on Biological Activity |

| Quinolone Carboxylic Acids | Substituent at N-1 and 7-positions | N-1 cyclopropyl (B3062369) and 7-piperazinyl groups often enhance antibacterial activity. nih.gov |

| Pyrrolidine-2,5-diones | 1,3-disubstitution patterns | Influences anticonvulsant activity. nih.gov |

| 5-Fluoro-2-oxindole derivatives | Substitution on the aromatic aldehyde | Affects α-glucosidase inhibitory activity. nih.gov |

Pharmacological Profile and Therapeutic Potential of this compound and its Analogs

Derivatives of fluorinated benzoic acids and pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death. nih.govnih.govnih.gov

One of the primary mechanisms by which fluorinated compounds exert their anticancer effects is through the inhibition of key enzymes involved in nucleotide biosynthesis. nih.govnih.govnih.gov Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov The active metabolite of the well-known anticancer drug 5-fluorouracil (B62378) (5-FU), 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable ternary complex with TS and a reduced folate cofactor, leading to the inhibition of dTMP synthesis and subsequent cell death. nih.govnih.gov Analogs derived from fluorinated benzoic acids can be designed to act as inhibitors of TS. nih.gov

Orotate (B1227488) phosphoribosyltransferase (OPRT) is another enzyme involved in pyrimidine (B1678525) biosynthesis, catalyzing the conversion of orotate to orotidine (B106555) 5'-monophosphate. wikipedia.orgebi.ac.ukebi.ac.uk This enzyme is also involved in the activation of 5-FU to its active nucleotide form. wikipedia.org 5-Fluoroorotic acid is a known inhibitor of OPRT. nih.gov Derivatives of this compound could potentially be explored as inhibitors of OPRT, thereby disrupting pyrimidine metabolism in cancer cells.

By inhibiting enzymes like thymidylate synthase, fluorinated compounds effectively cut off the supply of necessary building blocks for DNA replication. nih.gov This leads to an imbalance in the nucleotide pool and the inhibition of DNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells. nih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many anticancer agents, including those derived from fluorinated compounds, exert their therapeutic effect by inducing apoptosis in cancer cells. nih.govnih.gov

The inhibition of DNA synthesis and the disruption of cellular metabolism caused by these compounds can trigger apoptotic pathways. For example, 5-FU has been shown to induce apoptosis in colorectal cancer cells through the activation of protein kinase C-δ and caspase-9. nih.gov Similarly, nutrient deprivation in combination with 5-FU has been observed to enhance cancer cell death through mitochondrial damage and the generation of reactive oxygen species (ROS), which are potent inducers of apoptosis. nih.gov Derivatives of this compound may also share this ability to induce apoptosis, making them promising candidates for further investigation as anticancer agents.

Antiviral Activity (e.g., Influenza Virus Neuraminidase Inhibition)

The influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, making it a prime target for antiviral drug development. nih.gov A series of inhibitors based on a pyrrolidinobenzoic acid scaffold have been synthesized and assessed for their ability to inhibit influenza neuraminidase. nih.gov

Research into these compounds has focused on modifying the lipophilic side chains at the C3 position of the pyrrolidine ring to understand the structure-activity relationships. nih.govnih.gov The findings indicate that the size and geometry of this side chain are crucial factors that determine the selectivity of inhibition against different neuraminidase subtypes, such as N1 and N2, which are prominent in human-infecting influenza A strains. nih.gov This highlights the potential for designing subtype-selective influenza inhibitors using the pyrrolidinobenzoic acid framework. nih.gov

Beyond neuraminidase, the influenza virus presents other protein targets for therapeutic intervention. The PB2 subunit of the influenza RNA-dependent RNA polymerase (RdRP) is essential for viral transcription, as it binds to the 5'-cap of host pre-mRNAs to initiate the synthesis of viral mRNA. nih.govnih.gov Inhibiting this process is a promising strategy for treating influenza A infections. nih.gov

A novel series of potent PB2 inhibitors has been discovered, featuring a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton. nih.gov This scaffold is structurally related to this compound. One of the most potent compounds from this series, designated as compound 12b , demonstrated significant binding affinity and antiviral activity. nih.gov Molecular docking studies have been employed to predict the binding mode of this compound within the PB2 protein, offering a foundation for the development of new anti-influenza drugs targeting this viral protein. nih.gov

Table 1: Activity of PB2 Inhibitor (Compound 12b)

| Parameter | Value |

|---|---|

| KD (SPR) | 0.11 μM |

| KD (ITC) | 0.19 μM |

| EC50 | 1.025 μM |

| CC50 | >100 μM |

Data sourced from a study on 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives. nih.gov

Antimicrobial Activity (Antibacterial and Antifungal)

Derivatives of pyrrolidone-carboxylic acid have demonstrated notable antimicrobial properties. Specifically, 2-pyrrolidone-5-carboxylic acid (PCA), a related compound, is produced by several strains of lactic acid bacteria and exhibits inhibitory effects against a range of spoilage bacteria. nih.govresearchgate.net Its activity is particularly effective against gram-negative bacteria such as Enterobacter cloacae, Pseudomonas fluorescens, and Pseudomonas putida. researchgate.netresearchgate.net

Further studies have explored the efficacy of PCA in combination with other agents. An association of 4% (w/w) 2-pyrrolidone-5-carboxylic acid with 0.002% (w/w) copper sulfate (B86663) pentahydrate was found to have bactericidal activity against 12 different Staphylococcus strains, including drug-resistant variants like MRSA and oxacillin-resistant S. epidermidis. nih.gov This combination was able to achieve a significant reduction in viable bacterial counts in a very short time, with microscopic analysis suggesting a mechanism that targets the bacterial cell wall. nih.gov The antimicrobial activity of PCA is stable at high temperatures but is diminished upon neutralization. researchgate.net

Anti-inflammatory Effects

Compounds containing fluorinated scaffolds have been investigated for their anti-inflammatory properties. mdpi.com The anti-inflammatory activity of these molecules often stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), thereby preventing prostaglandin (B15479496) synthesis. nih.gov

A related compound, 5-fluoro-2-oxindole, has been shown to possess anti-inflammatory effects in the context of inflammatory pain. nih.gov Studies indicate that this compound can inhibit the upregulation of inflammatory markers like NOS2, CD11b/c, and IBA-1 in spinal cords and/or paws following an inflammatory stimulus. nih.gov Research on other fluorinated heterocyclic compounds, such as benzofuran (B130515) derivatives, further supports this potential. These compounds have been shown to suppress inflammation stimulated by lipopolysaccharides by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, leading to a decrease in the secretion of inflammatory mediators like interleukin-6, nitric oxide, and prostaglandin E2. mdpi.com

Antinociceptive Properties

The modulation of pain pathways is another significant area of investigation for these compounds. Recent studies have demonstrated that 5-fluoro-2-oxindole, a structural analog, not only inhibits neuropathic pain but also possesses antinociceptive actions in models of inflammatory pain. nih.govnih.gov

In animal models of chronic inflammatory pain, treatment with 5-fluoro-2-oxindole was found to inhibit the allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain) induced by complete Freund's adjuvant (CFA). nih.gov Furthermore, co-treatment with 5-fluoro-2-oxindole significantly enhanced the antinociceptive effects of morphine, improving its analgesic properties by 57.9% for allodynia and 44.7% for hyperalgesia compared to morphine administered alone. nih.gov This suggests that 5-fluoro-2-oxindole could be a valuable agent for managing chronic inflammatory pain, both alone and in combination with opioid analgesics. nih.govnih.gov

Inhibitory Effects on α-Glucosidase

α-Glucosidase inhibitors are a class of therapeutic agents that slow the digestion of carbohydrates, thereby helping to manage postprandial hyperglycemia, a key factor in type 2 diabetes. nih.govscielo.br A series of derivatives based on a 5-fluoro-2-oxindole scaffold have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov

The biological assessment of these compounds revealed that most exhibited potent inhibition of α-glucosidase. nih.gov The inclusion of the fluorine atom was considered a key structural feature that could enhance metabolic stability and the pharmacodynamic effect. nih.gov Kinetic studies showed that the most active compounds inhibited the enzyme in a reversible and mixed-type manner. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

| Compound | IC50 (μM) |

|---|---|

| 3d | 49.89 ± 1.16 |

| 3f | 35.83 ± 0.98 |

| 3i | 56.87 ± 0.42 |

| Acarbose (Reference) | 569.43 ± 43.72 |

Data represents the half-maximal inhibitory concentration (IC50) against α-glucosidase. nih.gov

Inhibitory Effects on Tyrosinase and Melanin (B1238610) Production

Tyrosinase is a key enzyme in the process of melanogenesis, the pathway responsible for producing melanin pigment in the skin. nih.gov The inhibition of tyrosinase is a primary strategy for developing agents that can address hyperpigmentation disorders. nih.gov While a large number of tyrosinase inhibitors have been reported from both natural and synthetic sources, specific data for this compound is not detailed in the available literature.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one |

| 2-pyrrolidone-5-carboxylic acid (PCA) |

| Copper sulfate pentahydrate |

| 5-Fluoro-2-oxindole |

| Morphine |

| Acarbose |

| 2-hydroxytyrosol |

| L-tyrosine |

| L-DOPA |

| 2-aza-8-oxohypoxanthine |

| Interleukin-6 |

| Nitric oxide |

Potential as Psychoactive Agents

While direct studies on the psychoactive properties of this compound are not available in current literature, the broader class of pyrrolidine-containing compounds and other fluorinated molecules have been investigated for CNS activity. Synthetic cannabinoids, for example, which can contain fluorinated moieties, are known for their potent psychoactive effects mediated through cannabinoid receptors CB1 and CB2. scitechnol.com Benzodiazepines, another class of potent psychoactive drugs, act on central benzodiazepine (B76468) receptors (CBR) in the CNS. nih.gov The development of fluorinated ligands for these receptors, such as [18F]FEDAA1106, highlights the use of fluorine in creating agents to study brain function and disease. nih.gov Although these examples establish a precedent for fluorinated compounds and pyrrolidine derivatives in CNS applications, the specific psychoactive potential of this compound remains an area for future investigation.

Anti-convulsant Properties

Derivatives of pyrrolidine-2,5-dione have shown significant promise as broad-spectrum anticonvulsants. nih.govnih.gov For instance, the compound KA-11, a pyrrolidine-2,5-dione derivative, demonstrated extensive protective activity in key animal models of seizures, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Other related derivatives have been shown to exert their effects by modulating neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov While these findings are for pyrrolidine-diones and not directly for this compound, they suggest that the pyrrolidine scaffold is a viable pharmacophore for the development of new anticonvulsant agents. nih.govnih.govnih.gov Further research is required to determine if this compound itself possesses any anticonvulsant activity.

Prodrug Development and Metabolism

The metabolism of a drug is critical to its efficacy and safety. The following sections explore the theoretical metabolic pathways for this compound, drawing comparisons with well-understood metabolic routes of other fluorinated pharmaceuticals.

Intracellular Conversion Pathways

Specific intracellular conversion pathways for this compound have not been documented. However, the metabolism of fluorinated drugs can be complex. For the well-known anticancer drug 5-fluorouracil (5-FU), intracellular conversion is a multi-step anabolic process. 5-FU is converted into several active metabolites, including fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP), which then exert cytotoxic effects by interfering with RNA and DNA synthesis. nih.gov This conversion relies on enzymes that recognize its pyrimidine structure. nih.govpharmgkb.org Given that this compound is a benzoic acid derivative and lacks a pyrimidine or nucleoside-like structure, it would not be expected to undergo these specific intracellular activation pathways.

Enzymatic Biotransformations

The enzymatic biotransformation of a drug depends on its structure and recognition by specific enzymes. The enzymes listed below are critical in the metabolism of fluoropyrimidine prodrugs, and their relevance to this compound is discussed.

| Enzyme | Typical Substrates & Function | Relevance to this compound |

| Carboxylesterase (CES) | Hydrolyzes ester-containing drugs and prodrugs (e.g., converting capecitabine). pharmgkb.orgnih.govnih.gov | This compound is not an ester; therefore, it is not a direct substrate for hydrolysis by carboxylesterases. |

| Cytidine (B196190) Deaminase (CDA) | Catalyzes the deamination of cytidine and its analogues (e.g., converting 5'-deoxy-5-fluorocytidine (B193531) in the capecitabine (B1668275) pathway). pharmgkb.orgnih.govebi.ac.ukepigentek.com | This enzyme acts specifically on nucleosides containing a cytosine base. nih.gov this compound lacks this structure and is not a substrate. |

| Thymidine (B127349) Phosphorylase (TP) | Catalyzes the reversible phosphorolysis of thymidine and related 2'-deoxyuridines, activating prodrugs like 5'-deoxy-5-fluorouridine (5'DFUR) to 5-FU. nih.govnih.govwikipedia.orgacs.org | The substrate specificity of TP is for pyrimidine nucleosides. nih.govwikipedia.org this compound does not possess a nucleoside structure and would not be a substrate. |

Role of Dihydropyrimidine (B8664642) Dehydrogenase (DPD) in Catabolism

Dihydropyrimidine dehydrogenase (DPD) is the primary, rate-limiting enzyme in the catabolism of pyrimidines like uracil (B121893) and thymine. nih.govscbt.comnih.gov It is clinically significant because it rapidly breaks down more than 80% of administered 5-fluorouracil (5-FU), inactivating the drug. nih.govnih.govarupconsult.com The substrates for DPD are pyrimidine bases. nih.govresearchgate.net this compound, being a benzoic acid derivative, lacks the necessary dihydropyrimidine ring structure and therefore is not a substrate for DPD. Its catabolism would proceed through different pathways.

Fluorometabolite Identification and Pathways

While specific metabolites of this compound are not identified in the literature, the metabolism of fluorinated aromatic compounds has been studied. Generally, the carbon-fluorine bond is strong, making these compounds more resistant to metabolism. annualreviews.orgnumberanalytics.com However, metabolic defluorination can occur, often catalyzed by cytochrome P450 (CYP) enzymes, which can lead to the formation of phenol-like metabolites and the release of fluoride (B91410) ions. annualreviews.orgnih.gov

The degradation of fluorinated aromatic compounds can also be initiated by microbial communities, which may be relevant to the drug's environmental fate. nih.govdoi.org In nature, organisms like Streptomyces cattleya have unique biosynthetic pathways to create fluorometabolites, such as fluoroacetate (B1212596) and 4-fluorothreonine, starting from a fluoride ion via a fluorinase enzyme. nih.govnih.gov A newly discovered pathway in Streptomyces sp. MA37 leads to the formation of (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid. researchgate.net The metabolic fate of this compound in humans would likely involve phase I (e.g., oxidation via CYPs) and phase II (e.g., conjugation) reactions typical for xenobiotic carboxylic acids, rather than the specialized pathways seen for fluoropyrimidines or microbial biosynthesis. annualreviews.orgresearchgate.net

Biological and Biochemical Research Applications

Enzyme Inhibitor Studies

The core structure of 5-Fluoro-2-pyrrolidinobenzoic acid has served as a scaffold for the development of potent enzyme inhibitors. A notable example is its derivative, a compound identified as SU11248, which has been investigated as a tyrosine kinase inhibitor. This derivative targets key enzymes such as the vascular endothelial growth factor receptor 2 (VEGF-R2) and the platelet-derived growth factor receptor beta (PDGF-Rβ), both of which are crucial in the process of angiogenesis, the formation of new blood vessels. The inhibition of these kinases is a critical strategy in cancer therapy to stymie tumor growth and metastasis.

While direct studies on this compound as an enzyme inhibitor are not extensively documented, the activity of its derivatives underscores the potential of this chemical scaffold in designing targeted enzyme inhibitors.

Receptor Binding Investigations

Currently, there is a lack of specific data in the public domain detailing receptor binding investigations for this compound.

Cell Proliferation and Viability Assays

Molecular Docking and Computational Studies

While specific molecular docking and computational studies for this compound are limited, research on closely related structures provides valuable insights. For instance, molecular docking studies have been performed on derivatives of 5-fluoro-2-oxindole, a related heterocyclic compound, to understand their interaction with enzymes like α-glucosidase. nih.govnih.gov These computational models help in elucidating the binding modes and the specific amino acid residues involved in the interaction, which can be crucial for the rational design of more potent inhibitors. nih.gov

Studies in Animal Models (e.g., Inflammatory Pain, Influenza)

There is currently no direct evidence from animal models for the therapeutic effects of this compound in conditions such as inflammatory pain or influenza.

Biochemical Pathways and Cellular Mechanisms

The precise biochemical pathways and cellular mechanisms modulated by this compound are yet to be fully elucidated. However, based on the inhibitory action of its derivatives on receptor tyrosine kinases like VEGFR-2 and PDGFR-β, it can be inferred that the broader chemical class may impact signaling pathways critical for cell growth, proliferation, and angiogenesis. The inhibition of these kinases can disrupt downstream signaling cascades, such as the MAPK pathway, which is often dysregulated in cancer. mdpi.com

Future Research Directions and Translational Aspects

Optimization of 5-Fluoro-2-pyrrolidinobenzoic Acid Derivatives for Enhanced Efficacy

The journey from a lead compound to a clinical candidate invariably involves extensive structural optimization to enhance efficacy, selectivity, and pharmacokinetic properties. For this compound, future research will likely focus on synthesizing and evaluating a library of derivatives. This process, guided by structure-activity relationship (SAR) studies, aims to identify molecules with superior therapeutic potential.

Research into analogous structures provides a blueprint for this process. For instance, studies on 5-fluoro-2-oxindole derivatives have demonstrated that systematic modification can lead to significantly improved biological activity. nih.govresearchgate.net In one such study, a series of 5-fluoro-2-oxindole derivatives were synthesized and tested as α-glucosidase inhibitors. The results showed that specific substitutions on the core structure led to compounds with inhibitory activity 10 to 15 times greater than the reference drug, acarbose. nih.govresearchgate.net For example, compounds designated 3d, 3f, and 3i exhibited IC₅₀ values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively. nih.govresearchgate.net

Similarly, the optimization of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives for antibacterial activity revealed that strategic modifications could dramatically increase potency. One derivative, compound 7j, showed an eight-fold stronger inhibitory effect against certain gram-positive bacteria than the established antibiotic linezolid. nih.gov This highlights that even minor structural changes can have a profound impact on biological function. nih.gov

Future optimization of this compound would likely involve:

Modification of the Pyrrolidine (B122466) Ring: Introducing substituents on the pyrrolidine ring to explore new binding interactions with potential biological targets.

Alteration of the Benzoic Acid Group: Esterification or amidation of the carboxylic acid to create prodrugs with improved cell permeability or to explore different target interactions.

Positional Isomerism: Moving the fluorine atom or the pyrrolidine group to different positions on the benzene (B151609) ring to assess the impact on activity.

The data below, from a study on related 5-fluoro-2-oxindole derivatives, illustrates how structural modifications can enhance inhibitory activity against α-glucosidase.

Table 1: Inhibitory Activity of Selected 5-Fluoro-2-oxindole Derivatives against α-Glucosidase

| Compound | IC₅₀ (μM) |

|---|---|

| Acarbose (Reference) | 569.43 ± 43.72 |

| 3d | 49.89 ± 1.16 |

| 3f | 35.83 ± 0.98 |

| 3i | 56.87 ± 0.42 |

Data sourced from studies on 5-fluoro-2-oxindole derivatives, which serve as an example for potential optimization strategies. nih.govresearchgate.net

Novel Therapeutic Targets Identification

A critical aspect of future research will be to identify and validate the biological targets of this compound and its optimized derivatives. While the targets of this specific molecule are not yet fully elucidated, research on structurally related compounds offers potential starting points. For example, the aforementioned 5-fluoro-2-oxindole derivatives were identified as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism, suggesting a potential role in managing diabetes. nih.govresearchgate.net

Furthermore, the development of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents targeting gram-positive bacteria, including drug-resistant strains, suggests that fluorinated heterocyclic compounds can be tailored for infectious diseases. nih.gov Molecular docking studies in this research predicted a binding mode to the bacterial ribosome, which is the target of linezolid. nih.gov

For this compound, identifying novel therapeutic targets will likely involve a combination of computational and experimental approaches:

In Silico Screening: Using the compound's structure to screen against databases of known protein targets to generate hypotheses about potential binding partners.

Phenotypic Screening: Testing the compound in various cell-based assays representing different disease states (e.g., cancer, inflammation, metabolic disorders) to identify a biological effect.

Affinity-Based Proteomics: Employing chemical probes derived from the parent compound to isolate and identify its binding proteins directly from cell lysates.

The identification of a novel target would be a significant breakthrough, paving the way for understanding the molecule's mechanism of action and its potential therapeutic applications.

Development of Combination Therapies

Once a primary therapeutic target and indication are established for this compound derivatives, developing combination therapies will be a logical next step to enhance efficacy and overcome potential resistance. This strategy is a cornerstone of modern medicine, particularly in oncology. For example, the fluoropyrimidine 5-Fluorouracil (B62378) (5-FU) is rarely used alone; its effectiveness is significantly increased when combined with other agents like leucovorin, oxaliplatin (B1677828) (FOLFOX), or irinotecan (B1672180) (FOLFIRI). nih.gov

While direct research on combination therapies involving this compound is not yet available, future studies would likely explore combinations that:

Target Synergistic Pathways: Combining the derivative with a drug that acts on a complementary signaling pathway to induce a more potent therapeutic effect.

Inhibit Resistance Mechanisms: Co-administering the compound with an agent that blocks a known or predicted resistance mechanism. For instance, if resistance emerges through increased drug efflux, a combination with an efflux pump inhibitor could be explored.

Reduce Toxicity: Combining lower doses of two different drugs to achieve the desired therapeutic effect with a better safety profile than a high-dose monotherapy.

The development of a triple combination therapy involving 5-FU and interferon-gamma (IFNγ) has shown significant growth suppression in cancer cells, demonstrating the potential of multi-drug regimens to enhance antitumor effects. mdpi.com This principle could be applied to new agents like the derivatives of this compound once their mechanism of action is understood.

Addressing Drug Resistance Mechanisms

The development of drug resistance is a major obstacle in the long-term efficacy of many therapies. Understanding and overcoming resistance mechanisms is a critical area of translational research. While resistance mechanisms to this compound are currently unknown, research into resistance to other drugs, such as 5-Fluorouracil (5-FU), provides a framework for future investigations. nih.govmdpi.com

Resistance to 5-FU is multifaceted and can arise from:

Target Alterations: Overexpression or mutation of the target enzyme, thymidylate synthase (TS), which reduces the drug's inhibitory effect. oaepublish.comnih.gov

Metabolic Changes: Increased degradation of the drug by enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD) or decreased activation to its cytotoxic metabolites. oaepublish.comnih.gov

Altered Drug Transport: Increased efflux of the drug from cancer cells by ATP-binding cassette (ABC) transporters, such as ABCC5. mdpi.comresearchgate.net

Evasion of Apoptosis: Upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which allows cancer cells to survive drug-induced damage. nih.gov

Enhanced DNA Repair: Increased activity of DNA repair pathways that can fix the damage caused by the drug. nih.gov

Future research on this compound derivatives would need to proactively investigate potential resistance mechanisms. This would involve generating resistant cell lines in the laboratory and using multi-omics approaches (genomics, transcriptomics, proteomics) to identify the changes that allow cells to survive treatment. Once identified, these mechanisms can be addressed by designing second-generation inhibitors or by implementing the combination therapies discussed previously.

Table 2: General Mechanisms of Drug Resistance

| Mechanism Category | Specific Example (from 5-FU research) |

|---|---|

| Target-Related | Upregulation or mutation of Thymidylate Synthase (TS). oaepublish.comnih.gov |

| Drug Metabolism | Increased activity of Dihydropyrimidine Dehydrogenase (DPD). mdpi.comnih.gov |

| Drug Transport | Overexpression of ABC transporters (e.g., ABCC5). mdpi.comresearchgate.net |

| Cellular Processes | Evasion of apoptosis via Bcl-2 upregulation. nih.gov |

| DNA Damage Response | Enhanced DNA repair pathways. nih.gov |

This table presents generalized mechanisms of drug resistance, with specific examples from research on 5-Fluorouracil, which may inform future studies on this compound.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Fluorouracil (5-FU) |

| 5-fluoro-2-oxindole |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone |

| Acarbose |

| Leucovorin |

| Oxaliplatin |

| Irinotecan |

| Linezolid |

| Interferon-gamma (IFNγ) |

| Thymidylate synthase (TS) |

| Dihydropyrimidine dehydrogenase (DPD) |

| Bcl-2 |

| Bcl-xL |

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-pyrrolidinobenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or palladium-catalyzed coupling to introduce the pyrrolidine moiety to the fluorobenzoic acid backbone. Reaction efficiency can be improved by optimizing solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for amidation). Catalytic systems like Pd(PPh₃)₄ may enhance yield in cross-coupling reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at position 5, pyrrolidine at position 2). For purity, employ HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Compare retention times with reference standards. Mass spectrometry (ESI-MS) can validate molecular weight (e.g., [M+H]+ expected at m/z 223.2) .

Q. What are the key considerations for storing this compound to maintain stability in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Avoid prolonged exposure to moisture, as hydrolysis of the pyrrolidine ring may occur. Pre-weigh aliquots to minimize repeated thawing .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies for substitutions at the benzoic acid core. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare simulated IR spectra with experimental data to validate models .

Q. What strategies are effective in resolving contradictions between experimental and theoretical data on the compound’s solubility parameters?

- Methodological Answer : Use Hansen Solubility Parameters (HSPs) to reconcile discrepancies. Experimentally determine solubility in DMSO, methanol, and aqueous buffers (pH 2–7.4). Compare with COSMO-RS simulations. Adjust computational parameters (e.g., dielectric constant) to align with empirical observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.